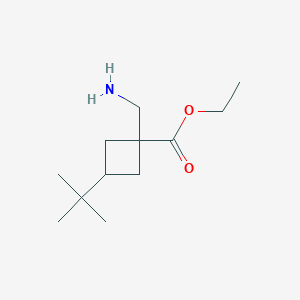
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an ethyl ester, an aminomethyl group, and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester or aminomethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the context of its use.
類似化合物との比較
Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(aminomethyl)-3-(methyl)cyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 1-(aminomethyl)-3-(isopropyl)cyclobutane-1-carboxylate: Similar structure but with an isopropyl group instead of a tert-butyl group.
Ethyl 1-(aminomethyl)-3-(cyclohexyl)cyclobutane-1-carboxylate: Similar structure but with a cyclohexyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and applications compared to its analogs.
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-5-15-10(14)12(8-13)6-9(7-12)11(2,3)4/h9H,5-8,13H2,1-4H3 |
InChIキー |
FIPRTHNBGRJYFW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(C1)C(C)(C)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


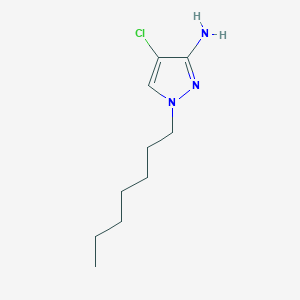


![(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13541249.png)
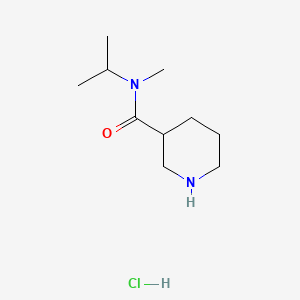
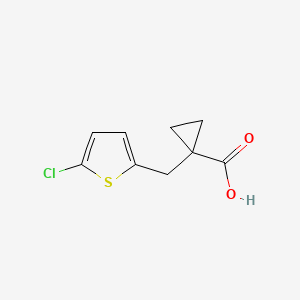
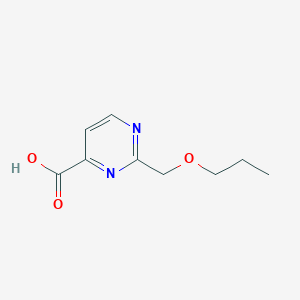


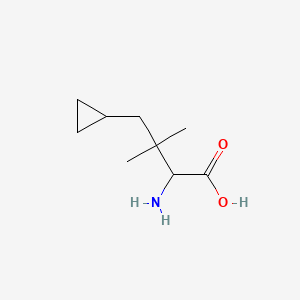
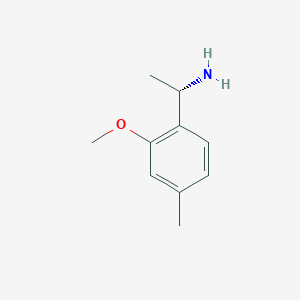
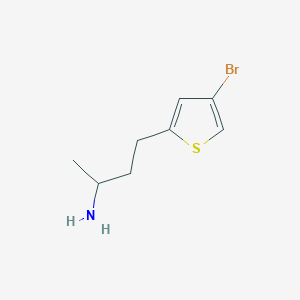
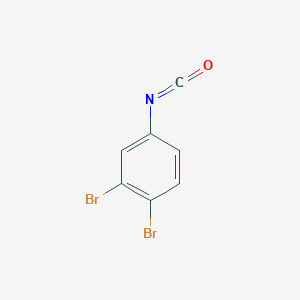
![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)
